molecular formula C8H8FNO B064982 Methyl 2-fluorobenzenecarboximidate CAS No. 179333-67-6

Methyl 2-fluorobenzenecarboximidate

Cat. No. B064982
CAS RN: 179333-67-6
M. Wt: 153.15 g/mol
InChI Key: IXRBMOZEBBEJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluorobenzenecarboximidate is a chemical compound that is widely used in scientific research for its ability to modify and crosslink proteins. It is a reactive compound that can selectively react with amino groups in proteins and peptides, making it a valuable tool for studying protein-protein interactions, protein structure, and protein function.

Mechanism of Action

Methyl 2-fluorobenzenecarboximidate reacts with amino groups in proteins and peptides to form stable amide bonds. The reaction is selective for primary amines, such as those found in lysine residues. The resulting modified proteins can be analyzed using various techniques, such as mass spectrometry and gel electrophoresis.
Biochemical and Physiological Effects:
Methyl 2-fluorobenzenecarboximidate is a reactive compound that can modify and crosslink proteins. It does not have any known direct biochemical or physiological effects on cells or organisms.

Advantages and Limitations for Lab Experiments

Methyl 2-fluorobenzenecarboximidate has several advantages for lab experiments. It is a selective and efficient protein modifier that can be used in a wide range of applications. It is also stable and easy to handle. However, it has some limitations, such as the potential for non-specific reactions with other amino acids, such as cysteine, and the need for careful optimization of reaction conditions to achieve specific modifications.

Future Directions

There are several future directions for the use of Methyl 2-fluorobenzenecarboximidate in scientific research. One potential application is in the study of protein interactions in complex biological systems, such as in vivo protein-protein interactions. Another direction is the development of new methods for protein modification and labeling using Methyl 2-fluorobenzenecarboximidate. Finally, the use of Methyl 2-fluorobenzenecarboximidate in combination with other protein modification reagents could lead to new insights into protein structure and function.

Synthesis Methods

Methyl 2-fluorobenzenecarboximidate can be synthesized by reacting 2-fluoroaniline with methyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Methyl 2-fluorobenzenecarboximidate as a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Methyl 2-fluorobenzenecarboximidate has a wide range of applications in scientific research. It is commonly used in protein modification and crosslinking studies, where it can selectively react with amino groups in proteins and peptides. This allows researchers to study protein-protein interactions and protein structure. It can also be used to label proteins for detection and purification purposes.

properties

CAS RN

179333-67-6

Product Name

Methyl 2-fluorobenzenecarboximidate

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

methyl 2-fluorobenzenecarboximidate

InChI

InChI=1S/C8H8FNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3

InChI Key

IXRBMOZEBBEJSN-UHFFFAOYSA-N

SMILES

COC(=N)C1=CC=CC=C1F

Canonical SMILES

COC(=N)C1=CC=CC=C1F

synonyms

Benzenecarboximidic acid, 2-fluoro-, methyl ester (9CI)

Origin of Product

United States

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